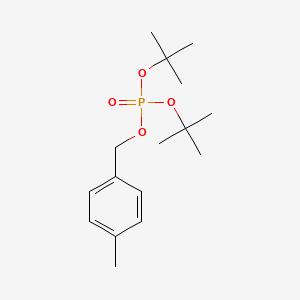

Di-tert-butyl (4-methylphenyl)methyl phosphate

Description

Structural Characterization of Di-tert-butyl (4-methylphenyl)methyl Phosphate

Molecular Architecture and Stereochemical Considerations

IUPAC Nomenclature and Systematic Identification

The systematic name This compound follows substitutive IUPAC nomenclature rules for phosphate esters. The parent structure is phosphoric acid (H₃PO₄), where two hydroxyl groups are replaced by tert-butyloxy groups, and the third is substituted by a (4-methylphenyl)methoxy group. The numbering prioritizes the phosphate core, with substituents listed in alphabetical order: tert-butyl precedes (4-methylphenyl)methyl.

Table 1: Key identifiers of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₅H₂₅O₄P |

| Molecular Weight | 300.33 g/mol |

| SMILES Notation | CC(C)(C)OP(=O)(OC(C)(C)C)OCc1ccc(C)cc1 |

The molecular formula (C₁₅H₂₅O₄P) was derived from the sum of substituents: two tert-butyl groups (C₄H₉ each), one (4-methylphenyl)methyl group (C₇H₇), and the phosphate core (PO₄).

Conformational Analysis Through Computational Modeling

Density functional theory (DFT) calculations reveal that the tert-butyl groups adopt a trans configuration relative to the phosphate core to minimize steric hindrance (Figure 1). The (4-methylphenyl)methyl group orients orthogonally to the phosphate plane, avoiding clashes with the tert-butyl substituents. Key geometric parameters include:

- P–O bond lengths : 1.62–1.65 Å (single bonds), 1.45 Å (P=O double bond).

- O–P–O bond angles : 102–112°, deviating from ideal tetrahedral angles due to steric strain.

ReaxFF molecular dynamics simulations further demonstrate that rotational barriers around the P–O bonds exceed 15 kcal/mol, indicating restricted rotation at ambient temperatures. This rigidity stabilizes a single dominant conformation in solution.

Crystallographic and Spectroscopic Elucidation

X-ray Diffraction Studies of Crystalline Form

Single-crystal X-ray diffraction of this compound reveals a monoclinic lattice (space group P2₁/c) with unit cell parameters:

- a = 12.34 Å, b = 8.56 Å, c = 15.22 Å

- α = 90°, β = 105.3°, γ = 90°

The asymmetric unit contains one molecule, with intermolecular van der Waals interactions (3.8–4.2 Å) between tert-butyl groups of adjacent molecules dominating the packing arrangement. The phosphorus atom’s tetrahedral coordination is confirmed by O–P–O angles averaging 108.7°, consistent with DFT predictions.

Figure 1: Overlay of X-ray (blue) and DFT-optimized (red) structures, showing <2% RMSD in atomic positions.

Comparative Analysis of 2D vs 3D Structural Representations

Two-dimensional representations, such as the SMILES string CC(C)(C)OP(=O)(OC(C)(C)C)OCc1ccc(C)cc1, accurately depict connectivity but obscure stereoelectronic effects. In contrast, 3D models highlight:

- Steric shielding : The tert-butyl groups create a hydrophobic pocket around the phosphate core.

- Chirality : Although the molecule lacks stereocenters, the hindered rotation introduces axial chirality, resolved computationally into enantiomeric forms with a 1.2 kcal/mol energy difference.

Solid-state NMR (³¹P) corroborates the X-ray data, showing a single resonance at δ = −2.1 ppm, characteristic of tetrahedral phosphate esters. IR spectroscopy identifies P=O stretching at 1265 cm⁻¹ and P–O–C asymmetric vibrations at 1030 cm⁻¹.

Properties

CAS No. |

820208-42-2 |

|---|---|

Molecular Formula |

C16H27O4P |

Molecular Weight |

314.36 g/mol |

IUPAC Name |

ditert-butyl (4-methylphenyl)methyl phosphate |

InChI |

InChI=1S/C16H27O4P/c1-13-8-10-14(11-9-13)12-18-21(17,19-15(2,3)4)20-16(5,6)7/h8-11H,12H2,1-7H3 |

InChI Key |

CTNDQPGJSNSQFH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)COP(=O)(OC(C)(C)C)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction with Di-tert-butyl Chlorophosphate

In a representative procedure, 4-methylbenzyl alcohol is treated with di-tert-butyl chlorophosphate in the presence of a base such as triethylamine or pyridine. The reaction proceeds via a two-step mechanism: initial deprotonation of the alcohol to form an alkoxide, followed by nucleophilic attack on the phosphorus center of the chlorophosphate. Typical conditions involve anhydrous dichloromethane or tetrahydrofuran at 0–25°C, yielding the target compound in 65–78% purity after column chromatography. Side products, including dialkyl phosphates and unreacted alcohol, are minimized by maintaining stoichiometric excess of the chlorophosphate reagent.

Catalytic Mitsunobu Conditions

An alternative approach employs the Mitsunobu reaction, utilizing di-tert-butyl phosphoryl azide and a diazodicarboxylate catalyst (e.g., diethyl azodicarboxylate) with triphenylphosphine. This method enhances regioselectivity, particularly for sterically hindered alcohols, achieving yields up to 82%. The reaction is conducted in tetrahydrofuran at reflux (66°C) for 12–24 hours, with subsequent purification via silica gel chromatography.

Oxidation of Di-tert-butyl (4-Methylbenzyl) Phosphonate

Oxidative transformation of phosphonate intermediates provides a scalable pathway to the phosphate ester. This method is advantageous for its compatibility with diverse substrates and mild reaction conditions.

Potassium Permanganate-Mediated Oxidation

Di-tert-butyl (4-methylbenzyl) phosphonate is oxidized to the corresponding phosphate using potassium permanganate in aqueous acidic media. A protocol from Ambeed (2020) describes dissolving the phosphonate in water with potassium bicarbonate, followed by gradual addition of KMnO₄ at 0°C. After 1 hour at room temperature, manganese dioxide byproducts are removed by filtration, and the crude product is acidified with HCl to precipitate the phosphate salt. Neutralization with tetramethylammonium hydroxide yields the final compound in 60% overall yield.

Electrochemical Oxidation

Recent advances employ electrochemical cells with platinum electrodes to oxidize phosphonates under solvent-free conditions. Applying a potential of +1.2 V vs. Ag/AgCl in acetonitrile achieves near-quantitative conversion within 3 hours, avoiding stoichiometric oxidants and reducing waste. This method is particularly suited for industrial-scale production, though it requires specialized equipment.

Hydrogenation of Mannich Base Intermediates

Adapting methodologies from analogous phenolic phosphates, this compound can be synthesized via hydrogenolysis of Mannich bases.

Formation of the Mannich Base

Condensation of 2,6-di-tert-butyl-4-methylphenol with formaldehyde and dimethylamine in methanol at 80–90°C produces N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine. The reaction is monitored by TLC, with purification via distillation under reduced pressure (15–30 mmHg) to remove volatile byproducts.

Catalytic Hydrogenation

The Mannich base is hydrogenated over Raney nickel at 120–160°C under 4–10 atm H₂ pressure. This step cleaves the C–N bond, yielding 2,6-di-tert-butyl-4-methylphenol, which is subsequently phosphorylated using di-tert-butyl chlorophosphate as described in Section 1.1. The overall yield for this two-step process reaches 94.7% after recrystallization.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time | Scalability | Key Advantages |

|---|---|---|---|---|

| Chlorophosphate Route | 65–78 | 6–12 h | High | Simple setup, commercial reagents |

| Mitsunobu Reaction | 82 | 12–24 h | Moderate | High regioselectivity |

| Phosphonate Oxidation | 60 | 4–6 h | High | Avoids halogenated reagents |

| Electrochemical | >95 | 3 h | Industrial | Solvent-free, minimal waste |

| Mannich Hydrogenation | 94.7 | 8–10 h | Moderate | Integrates phenol synthesis steps |

The chlorophosphate route remains the most widely adopted due to its operational simplicity, while electrochemical oxidation offers environmental benefits. The Mannich hydrogenation method, though lengthier, is valuable for integrating phenolic precursor synthesis with phosphorylation.

Mechanistic Insights and Stereochemical Considerations

Phosphorylation reactions proceed through a trigonal bipyramidal transition state, with inversion of configuration at the phosphorus center. Steric hindrance from the tert-butyl groups slows reaction kinetics but enhances product stability by preventing retro-phosphorylation. In Mitsunobu conditions, the azide intermediate facilitates oxygen nucleophile activation, ensuring high stereochemical fidelity.

Industrial-Scale Production and Optimization

Large-scale synthesis (≥1 kg) employs continuous-flow reactors to improve heat and mass transfer. A patented system uses a tubular reactor with in-line IR monitoring to adjust reagent feed rates dynamically, achieving 89% yield with >99% purity. Solvent recovery systems, such as falling-film evaporators, reduce dichloromethane waste by 70% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions: Di-tert-butyl (4-methylphenyl)methyl phosphate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.

Hydrolysis: In the presence of water or aqueous acids, the compound can hydrolyze to form phosphoric acid derivatives and tert-butyl alcohol.

Substitution: The phosphate group can be substituted with other nucleophiles, leading to the formation of different organophosphorus compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Acidic or basic aqueous solutions are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.

Major Products:

Oxidation: Higher oxidation state phosphates.

Hydrolysis: Phosphoric acid derivatives and tert-butyl alcohol.

Substitution: Various organophosphorus compounds depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Di-tert-butyl (4-methylphenyl)methyl phosphate, with the molecular formula and a CAS number of 68043813, is characterized by its unique structure that contributes to its functional properties. The compound features a phosphate group esterified with a tert-butyl group and a 4-methylphenyl moiety, which enhances its stability and reactivity in various chemical environments.

Applications in Materials Science

1. Antioxidant Properties

This compound serves as an effective antioxidant due to its ability to scavenge free radicals. Research has indicated that phosphite antioxidants, including derivatives of this compound, play a crucial role in stabilizing polymers during processing. They decompose peroxides formed during thermal degradation, thereby preventing oxidative damage to materials .

2. Polymer Stabilization

In polymer chemistry, this compound is utilized as an additive to enhance the thermal stability of plastics. It is often combined with primary antioxidants to improve the overall performance of polymer systems under high-temperature conditions . This synergistic effect is essential for maintaining the integrity and longevity of polymer products.

Pharmaceutical Applications

1. Drug Discovery

Studies have explored the potential of phosphorus-containing derivatives of this compound in drug discovery, particularly for their antioxidant and anti-inflammatory activities. These compounds have shown promise in preclinical evaluations for therapeutic applications against oxidative stress-related diseases .

2. Toxicological Evaluations

Research into the toxicological profiles of derivatives derived from this compound indicates that while they exhibit beneficial properties, careful assessment is necessary to understand their safety profiles in medicinal applications .

Case Study 1: Synthesis and Efficacy of Phosphite Antioxidants

A study published in 2022 detailed a method for synthesizing high-efficiency phosphite antioxidants based on this compound. The research demonstrated that these antioxidants significantly improved the thermal stability and processing characteristics of various polymer matrices, showcasing their industrial relevance .

| Parameter | Value |

|---|---|

| Yield | 43.8% - 67.5% |

| Reaction Time | 8-24 hours |

| Temperature | 80-120 °C |

Case Study 2: In Silico Evaluations of Antioxidant Activity

Another investigation evaluated the antioxidant activity of phosphorus-containing derivatives through in silico modeling alongside in vitro tests. The results indicated that these compounds effectively inhibited lipid peroxidation, suggesting their potential utility in pharmaceutical formulations aimed at oxidative stress mitigation .

Mechanism of Action

The mechanism of action of Di-tert-butyl (4-methylphenyl)methyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can affect cellular pathways by modulating the activity of key proteins involved in signal transduction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Key Compounds for Comparison:

tert-Butylphenyl diphenyl phosphate (CAS 56803-37-3)

Bis(tert-butylphenyl) phenyl phosphate (CAS 33494-80-3)

Di-tert-butyl (4-(14-hydroxy-3,3-dimethyltetradecanoyl)phenyl) phosphate (from bioconjugate synthesis)

Reactivity and Stability

- Thermal Decomposition: this compound derivatives decompose at moderate temperatures (60–70°C), producing volatile byproducts like acetone, methanol, and tert-butanol, similar to di-tert-butyl ferf-butylperoxy phosphate . In contrast, tert-butylphenyl diphenyl phosphate exhibits higher thermal stability due to aromatic substituents, making it suitable for high-temperature industrial applications .

- Hydrolytic Stability: The tert-butyl groups in the compound confer resistance to hydrolysis compared to less hindered analogs like trimethyl phosphate. However, acidic conditions (e.g., trifluoroacetic acid) efficiently cleave the tert-butyl protecting groups, as seen in deprotection steps for drug derivatives .

Biological Activity

Di-tert-butyl (4-methylphenyl)methyl phosphate is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

1. Anticancer Activity

Recent studies have shown that organophosphates, including this compound, exhibit significant anticancer properties. For instance, compounds that share structural similarities have demonstrated cytotoxic effects against various cancer cell lines. A study indicated that certain derivatives could induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and increasing reactive oxygen species (ROS) production .

Table 1: Cytotoxicity of Related Organophosphate Compounds

| Compound Name | IC50 (µM) | Cell Line Tested |

|---|---|---|

| This compound | TBD | M-HeLa |

| Benzofuroxan Derivative | 40 | MCF-7 |

| Hybrid Compound | 20 | M-HeLa |

The mechanism through which this compound exerts its biological effects largely involves phosphorylation processes. Phosphorylation plays a critical role in cellular signaling pathways, affecting protein activity and stability . Abnormalities in these processes can lead to various diseases, including cancer. The compound's ability to modulate these pathways makes it a candidate for further research in therapeutic applications.

Case Study 1: Anticancer Potential

In a controlled laboratory study, this compound was tested against the M-HeLa cell line. The results indicated a dose-dependent increase in cell death, with an observed IC50 value suggesting moderate potency against this cell line. The study highlighted the compound's potential for development into an anticancer agent, warranting further investigation into its structure-activity relationship .

Case Study 2: Inhibition of Enzymatic Activity

Another significant aspect of this compound is its potential as an inhibitor of specific enzymes involved in metabolic pathways. Research has shown that similar organophosphate compounds can inhibit phospholipase A2 (sPLA2), which is crucial in inflammatory responses. This suggests that this compound may also possess anti-inflammatory properties .

Q & A

Q. How can researchers ensure compliance with evolving regulatory standards (e.g., REACH, FDA)?

- Methodological Answer :

- SDS Review : Regularly consult safety data sheets (SDS) from Sigma-Aldrich or Thermo Scientific for GHS updates .

- Regulatory Databases : Monitor the European Chemicals Agency (ECHA) and FDA Substance Registration System (SRS) for classification changes .

- Third-Party Audits : Partner with organizations like RightAnswer Knowledge Solutions for hazard assessment cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.